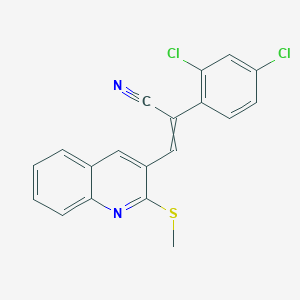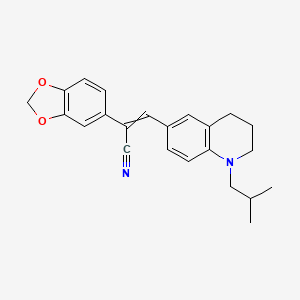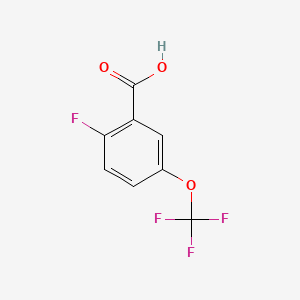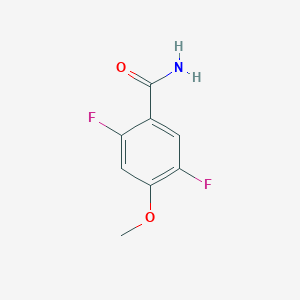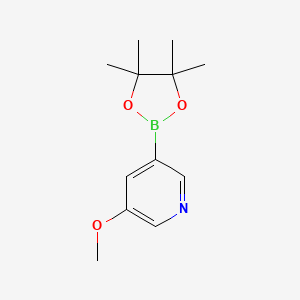
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, or 3M5TMDDP for short, is a novel compound developed by a team of researchers in 2020. It is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has been found to possess unique properties, such as high solubility, low toxicity, and low reactivity, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Synthetic Methodologies and Molecular Structures
Synthesis and Crystal Structure Analysis: The compound, as part of a boric acid ester intermediate with benzene rings, has been synthesized and structurally analyzed. Researchers confirmed its structure using various spectroscopic methods and X-ray diffraction. The molecular structures were also calculated using density functional theory (DFT), showing consistency with experimental data. This highlights its role in advanced synthesis and structure elucidation techniques in chemistry (Huang et al., 2021).
Comparative Structural Analysis: Another study compared the structure of a pyridin-2-ylboron derivative with its regioisomer. Here, the compound's variant was used to explore structural differences and their impact on chemical reactivity, showcasing its utility in understanding molecular stability and reactivity (Sopková-de Oliveira Santos et al., 2003).
Advanced Compound Synthesis
Isotope-Labeled Compound Synthesis: In the field of radiopharmaceuticals, this compound was used as an intermediate in the synthesis of isotope-labeled HSP90 inhibitors. It illustrates the compound's role in the preparation of labeled compounds for medical and biochemical research (Plesescu et al., 2014).
Pirfenidone Structural Isosteres: In drug development, it was involved in the synthesis of pirfenidone structural isosteres, which are potential treatments for fibrosis. This indicates its importance in the development of new therapeutic agents (Abd El Kader et al., 2012).
Enhanced Synthesis Techniques
- Optimized Synthesis of Medicinally Important Compounds: This compound was used in the optimized synthesis of medicinally important pyrazolo[1,5-a]pyridines, showcasing its application in enhancing the efficiency and applicability of chemical synthesis processes in medicinal chemistry (Bethel et al., 2012).
Mécanisme D'action
Target of Action
It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
Given its use in proteomics research , it may be involved in modulating protein function or expression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally recommended to store such compounds in a cool, dry, and well-ventilated condition .
Analyse Biochimique
Biochemical Properties
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in drug design. For instance, boronic acids and esters are known to inhibit serine proteases by forming a covalent bond with the active site serine . Additionally, this compound can interact with proteins that have binding sites for boronic acids, influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to inhibit specific enzymes can lead to alterations in signaling cascades, affecting processes such as cell proliferation and apoptosis . Furthermore, its interaction with cellular proteins can modulate gene expression by influencing transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can affect gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating their activity and influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that boronic esters can hydrolyze over time, leading to the release of boronic acid and the corresponding alcohol . This degradation can affect the compound’s efficacy and its impact on cellular processes. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cell signaling and metabolism, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration. Toxicity studies have shown that high doses can lead to adverse effects on organ function and overall health in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes that interact with its boronic ester group, leading to the formation of boronic acid and other metabolites . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters that recognize its boronic ester group . Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within cells can affect its activity and its impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism. The compound’s localization can also be influenced by its interactions with cellular proteins and other biomolecules.
Propriétés
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(15-5)8-14-7-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXUFOAGXNWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397599 | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445264-60-8 | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


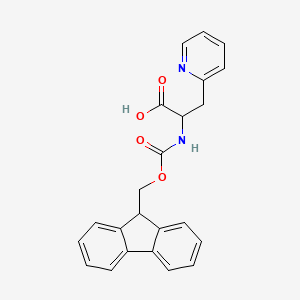




![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)
